3-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Description
This compound features a propanamide backbone substituted with a phenylsulfanyl group at the C3 position and a 1,3,4-oxadiazol-2-yl moiety modified by a thiophen-2-ylmethyl group. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug candidates, while the thiophene and phenylsulfanyl groups contribute to electronic and steric properties that influence reactivity and biological interactions .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(8-10-23-12-5-2-1-3-6-12)17-16-19-18-15(21-16)11-13-7-4-9-22-13/h1-7,9H,8,10-11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJODLQXEPJVZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophilic intermediate.
Final Assembly: The final step involves coupling the oxadiazole-thiophene intermediate with a propanamide derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylsulfanyl group.
Amines: From reduction of the oxadiazole ring.
Substituted Thiophenes: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may exhibit various activities due to its structural components. The oxadiazole ring is known for its antimicrobial properties, while the thiophene ring can contribute to anti-inflammatory and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of different functional groups may allow it to interact with multiple biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group could facilitate binding to hydrophobic pockets, while the oxadiazole ring might interact with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Physicochemical and Structural Comparison
*Estimated based on structural analogs.
Structural and Electronic Comparisons
- Thiophene vs. Phenyl/Indole Substituents: The target compound’s thiophen-2-ylmethyl group introduces a sulfur heteroatom, enhancing π-electron delocalization compared to phenyl or indole derivatives. This may improve binding to aromatic-rich enzyme pockets (e.g., kinases) but reduce solubility compared to polar groups like amino-thiazole .
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds like 8h (3-nitrophenyl substituent) exhibit higher melting points (158–159°C) due to stronger intermolecular dipole interactions, whereas ethoxy groups (8k ) enhance solubility and lower melting points (128–129°C). The phenylsulfanyl group in the target compound may balance lipophilicity and moderate reactivity.
Biological Activity
The compound 3-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the phenylsulfanyl and thiophenyl moieties. Various synthetic pathways have been explored in literature, highlighting the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with oxadiazole rings can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate to high | Inhibits cell wall synthesis |
Antioxidant Activity
Oxadiazole derivatives are also known for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structure allows it to donate electrons effectively, thus neutralizing free radicals.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
| ABTS Scavenging | IC50 = 30 µM |
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. Notably, it has been evaluated for its effects on tyrosinase activity, which is critical in melanin biosynthesis. Inhibition of this enzyme could lead to applications in treating hyperpigmentation disorders.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tyrosinase | Competitive | 15 |
Case Studies
A recent study conducted on a series of oxadiazole derivatives demonstrated that modifications to the phenyl and thiophenyl groups significantly influenced biological activity. The study highlighted that compounds with electron-donating groups exhibited enhanced antimicrobial and antioxidant activities compared to their electron-withdrawing counterparts.
Example Case Study: Antimicrobial Efficacy
In a comparative analysis, This compound was tested against several bacterial strains:
-
Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC): 32 µg/mL
- Mode of Action: Disruption of cell membrane integrity.
-
Escherichia coli
- MIC: 64 µg/mL
- Mode of Action: Inhibition of DNA replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
